

# SKLB4771: A Comparative Guide to Its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: SKLB4771

Cat. No.: B15577568

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**SKLB4771** has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a crucial receptor tyrosine kinase involved in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations leading to the constitutive activation of FLT3 are a hallmark of Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[1][2][3] This guide provides a comparative analysis of the selectivity profile of **SKLB4771** against its primary target and other kinases, supported by available experimental data.

## Quantitative Kinase Inhibition Profile of SKLB4771

The inhibitory activity of **SKLB4771** has been quantified against its primary target, FLT3, and a selection of other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Kinase Target	IC50 (nM)
FLT3	10
Aurora A	1500
FMS	2800
FLT4	3700
c-Kit	6800

This data indicates that **SKLB4771** is highly potent against FLT3, with significantly lower potency against the other tested kinases, suggesting a favorable selectivity profile. However, it is important to note that this is not an exhaustive list, and a comprehensive kinome-wide scan would provide a more complete picture of its off-target effects.

## Experimental Protocols

The determination of the inhibitory potency of compounds like **SKLB4771** is typically achieved through in vitro biochemical kinase assays. While the specific protocol for the data presented above is not publicly available, a general and widely accepted methodology is detailed below.

### In Vitro Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

- Recombinant human kinase (e.g., FLT3)
- Kinase-specific substrate (e.g., a synthetic peptide)
- Adenosine triphosphate (ATP)
- Test compound (e.g., **SKLB4771**) dissolved in Dimethyl Sulfoxide (DMSO)

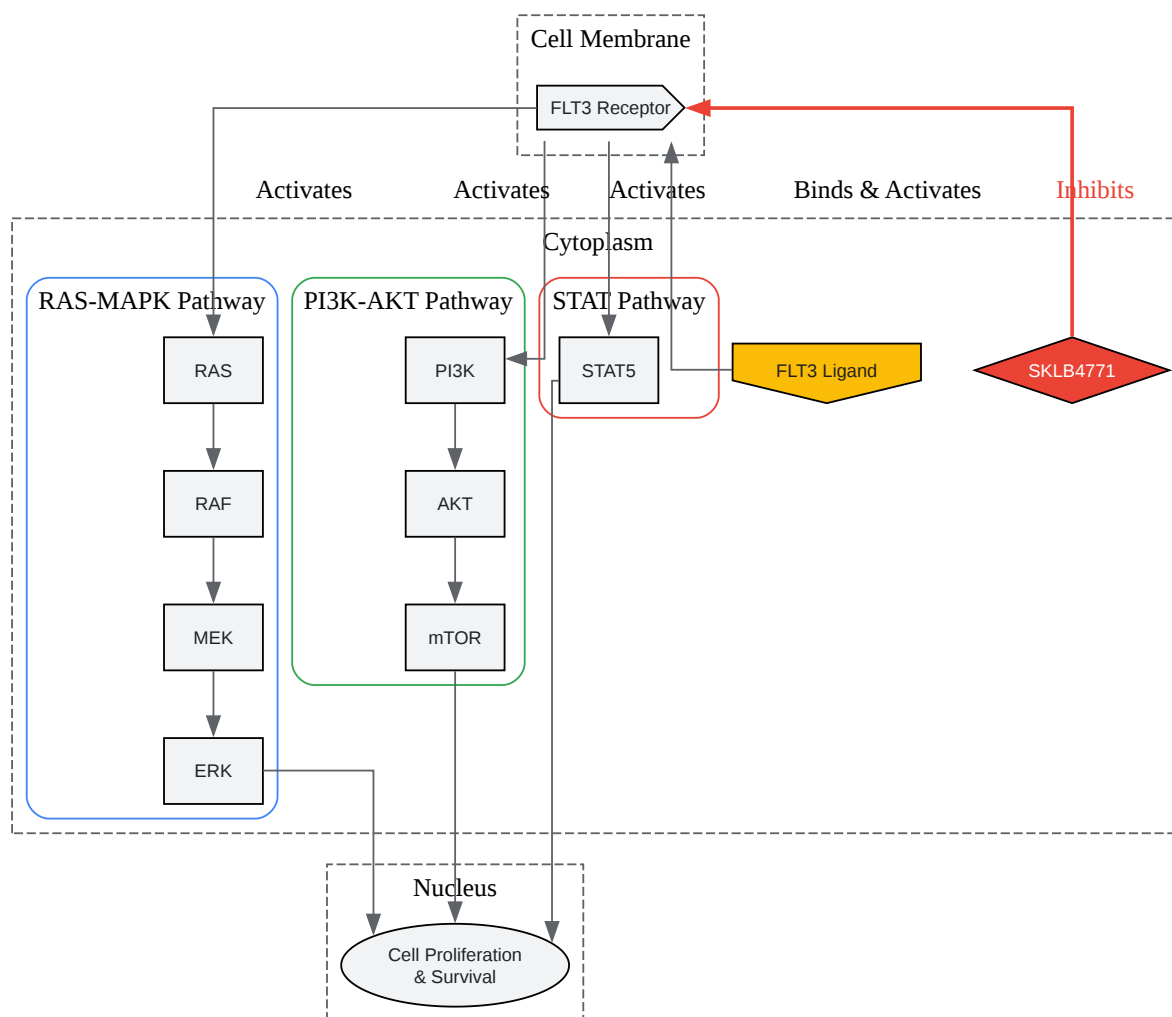
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)[4]
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Multi-well assay plates (e.g., 384-well)
- Luminometer

#### Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase assay buffer to achieve a range of final assay concentrations. A DMSO-only control is included to represent 100% kinase activity.
- **Reaction Setup:** The recombinant kinase and its specific substrate are mixed in the kinase assay buffer.
- **Initiation of Kinase Reaction:** The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow for enzymatic activity.[5]
- **Termination and Detection:** The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent. For instance, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by another reagent that converts the generated ADP into a luminescent signal.[4]
- **Data Analysis:** The luminescent signal is measured using a luminometer. The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC<sub>50</sub> value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

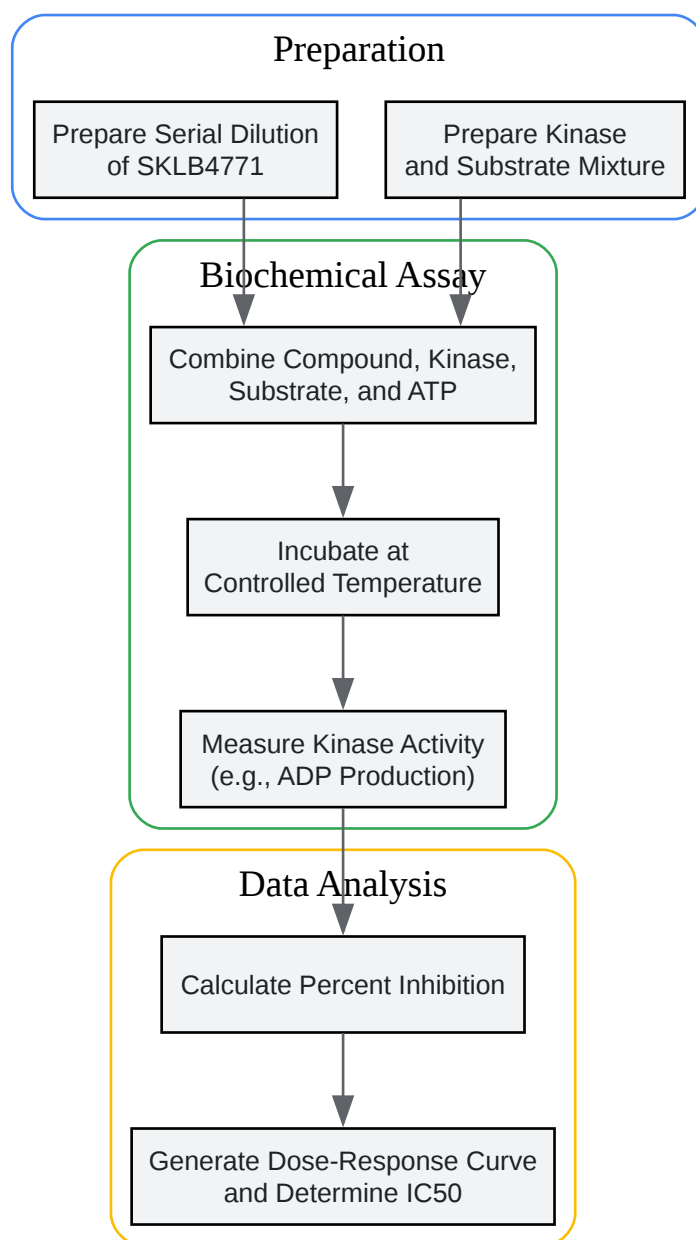
## Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context of **SKLB4771**'s action and the experimental process for its characterization, the following diagrams are provided.



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FLT3 Signaling Pathway and Inhibition by **SKLB4771**.



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General Experimental Workflow for Kinase Inhibitor Profiling.

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